N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Description

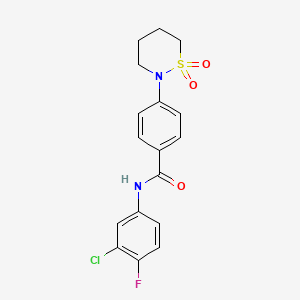

N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 3-chloro-4-fluorophenyl group attached to the amide nitrogen and a 1,1-dioxothiazinan-2-yl substituent at the para position of the benzamide ring. This structure combines halogenated aromaticity with a sulfonamide-like thiazinan ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O3S/c18-15-11-13(5-8-16(15)19)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKECDUITAFWYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazinan Ring Formation

The thiazinan ring is synthesized through a sulfonamide cyclization reaction. A representative procedure involves:

Sulfonylation of 4-Aminobenzoic Acid :

Oxidation to Sulfone :

Cyclization to Thiazinan :

Intermediate Characterization

4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)benzoic acid is characterized by:

- ¹H NMR (DMSO-d₆) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.45–3.30 (m, 4H, SCH₂CH₂CH₂N), 2.90–2.75 (m, 2H, SCH₂).

- IR (KBr) : 1695 cm⁻¹ (C=O, benzoic acid), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Amide Bond Formation: Coupling to 3-Chloro-4-Fluoroaniline

Acyl Chloride Preparation

The benzoic acid is activated using thionyl chloride (SOCl₂) :

Schotten-Baumann Acylation

The acyl chloride is reacted with 3-chloro-4-fluoroaniline under Schotten-Baumann conditions:

- Reaction Setup :

- Workup : The precipitate is filtered, washed with H₂O, and recrystallized from ethanol.

- Yield : 78–82%.

Purification and Analytical Validation

Recrystallization

Crude product is purified via recrystallization:

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways

- Over-Oxidation : Excessive H₂O₂ during sulfone formation may degrade the thiazinan ring. Mitigated by controlled addition at 0°C.

- Hydrolysis of Acyl Chloride : Moisture exposure during coupling reduces yield. Anhydrous conditions and molecular sieves are critical.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiazinane with fewer oxygen atoms.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The thiazinane ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

a. (Z)-N-(3-chloro-4-fluorophenyl)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide (M2)

- Structure : Shares the 3-chloro-4-fluorophenyl group but replaces the thiazinan ring with a dioxothiazolidine-methylidene moiety.

- Properties: Molecular weight = 378 g/mol; melting point = 140–142°C; solubility in DMSO and ethanol.

- The IR spectrum (KBr method) confirms functional groups but lacks direct pharmacological data .

b. N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide hydrochloride (Compound 14)

- Structure: Retains the 3-chloro-4-fluorophenyl group but introduces a 2,4-dichlorobenzamide core and an aminoethyl side chain.

- Synthesis : Yield = 54%, lower than other derivatives in its class (e.g., Compound 12: 98%), suggesting steric or electronic challenges with the 3-chloro-4-fluorophenyl substitution .

- Implications: The aminoethyl group may improve water solubility but could alter target binding compared to the thiazinan-containing analog.

c. 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide (BJ06775)

- Structure : Shares the thiazinan-dioxide substituent but replaces the 3-chloro-4-fluorophenyl group with a morpholinylpropyl chain.

- Properties: Molecular weight = 381.49 g/mol.

a. N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

- Structure : Substitutes the thiazinan ring with an imidazole group.

- Activity : Exhibits potent anticancer activity against cervical cancer, highlighting the importance of heterocyclic substituents in modulating biological effects. The imidazole’s electron-rich nature may facilitate interactions with enzymatic targets absent in sulfone-containing analogs .

b. Pelitinib (EKB-569)

- Structure: Incorporates a 3-chloro-4-fluorophenylamino group within a quinoline scaffold.

- Application: Used in cancer treatment, demonstrating that the 3-chloro-4-fluorophenyl motif is versatile across diverse scaffolds. The quinoline core and additional substituents (e.g., cyano, ethoxy) likely contribute to kinase inhibition mechanisms .

Key Research Findings and Implications

Substituent Impact on Solubility: Morpholine and aminoethyl groups enhance solubility, whereas halogenated aromatic groups favor hydrophobic interactions. The thiazinan-dioxide moiety may offer intermediate polarity .

Synthetic Challenges : The 3-chloro-4-fluorophenyl group correlates with lower yields in some syntheses, possibly due to steric hindrance or electronic deactivation .

Biological Relevance : Heterocyclic substituents (imidazole, thiazinan) are critical for targeting specific pathways, as seen in anticancer and antimicrobial activities .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including the presence of a thiazine moiety and a chloro-fluoro-substituted phenyl group, suggest that it may exhibit significant biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 439.9 g/mol. The IUPAC name is provided as follows:

The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. The thiazine ring is known to influence enzyme activity and receptor binding, potentially modulating various signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic processes.

In Vitro Studies

Several studies have investigated the biological activity of this compound. Key findings include:

- Cholinesterase Inhibition : In vitro assays demonstrated that derivatives of similar compounds exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains in preliminary screening tests.

Case Study 1: Cholinesterase Inhibition

A study focused on the synthesis and evaluation of cholinesterase inhibitors revealed that certain derivatives similar to this compound showed competitive inhibition against AChE with IC50 values comparable to established drugs like tacrine . This suggests that modifications to the thiazine structure can enhance inhibitory potency.

Case Study 2: Antimicrobial Testing

In a recent screening for antimicrobial agents, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-Chloro-4-fluorophenyl)-benzamide | Lacks thiazine ring | Moderate AChE inhibition |

| N-(3-Chloro-4-fluorophenyl)-thiazole | Contains thiazole instead | Enhanced antimicrobial activity |

| N-(3-Chloro-4-fluorophenyl)-pyrazole | Lacks dioxo group | Lower potency in cholinesterase inhibition |

The presence of both the thiazine ring and the chloro-fluoro-substituted phenyl group in this compound distinguishes it from other compounds and may contribute to its unique biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.